2-{[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid
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Overview
Description
2-{[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid is a complex organic compound with a unique structure that combines elements of furochromen and butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the furochromen core. This core is synthesized through a series of reactions, including cyclization and oxidation, under controlled conditions. The tert-butyl and dimethyl groups are introduced through alkylation reactions. The final step involves the acylation of the furochromen core with butanoic acid derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2-{[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
- Butanoic acid, 3,3-dimethyl-
Uniqueness
2-{[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid is unique due to its specific combination of functional groups and structural elements. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H27NO6 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C23H27NO6/c1-7-17(21(26)27)24-18(25)9-14-11(2)13-8-15-16(23(4,5)6)10-29-19(15)12(3)20(13)30-22(14)28/h8,10,17H,7,9H2,1-6H3,(H,24,25)(H,26,27) |
InChI Key |
MTLAOAVYJNFNGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C(C)(C)C)C |
Origin of Product |
United States |
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